molecular formula C15H18ClN5O3S B5552138 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one

Cat. No.: B5552138
M. Wt: 383.9 g/mol
InChI Key: OTFGIQRWCDSLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one is a complex organic compound that features a combination of a piperazine ring, a triazole ring, and a chlorobenzene sulfonyl group

Scientific Research Applications

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-chlorobenzenesulfonyl group. This step often involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable precursor, such as a nitrile or an ester.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the triazole derivative under conditions that promote the formation of the desired product. This may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Chlorobenzyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one
  • 1-[4-(4-Chlorophenyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one

Uniqueness

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its stability under various conditions.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O3S/c16-13-1-3-14(4-2-13)25(23,24)21-9-7-19(8-10-21)15(22)5-6-20-12-17-11-18-20/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFGIQRWCDSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C=NC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.